![molecular formula C11H16BFO4 B1455624 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid CAS No. 1793003-43-6](/img/structure/B1455624.png)
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid
Overview
Description
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is a chemical compound with the CAS Number: 1793003-43-6 . It has a molecular weight of 242.06 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3
. This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them. Chemical Reactions Analysis
Phenylboronic acids, such as this compound, are often used as reactants in various chemical reactions. For instance, they are involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .Scientific Research Applications
Fluorescence Quenching Mechanisms Fluorinated boronic acids, including derivatives similar to 2-fluoro-3-isobutoxy-4-methoxyphenylboronic acid, have been studied for their fluorescence quenching mechanisms. Such studies are crucial in understanding the interactions of these compounds with various quenchers, which can have implications in sensing applications. The fluorescence quenching of boronic acids by anilines, for instance, has been explored through steady-state fluorescence measurements, providing insights into the static quenching mechanisms and the influence of fluorine atoms on these processes (Geethanjali, Nagaraja, & Melavanki, 2015).
Antifungal Activities The antifungal potential of fluorinated boronic acids, closely related to the chemical structure of interest, has been demonstrated against various fungal strains. These studies highlight the importance of fluorine substituents in enhancing the antifungal efficacy of boronic acids. Notably, derivatives such as 4-fluoro-2-formylphenylboronic acid have shown significant antifungal properties, suggesting potential pharmaceutical applications (Borys et al., 2019).
Crystal Structure and Monomeric Design Research into the crystal structure of ortho-alkoxyphenylboronic acids, including those with isobutoxy substituents, provides valuable information for the design of novel boronic acids with unique properties. The ability to influence the molecular packing and interactions within crystals by varying the alkoxy groups offers a pathway to engineer compounds with tailored physical and chemical characteristics (Cyrański et al., 2012).
Hybrid Nanomaterials Characterization The development of hybrid nanomaterials through the immobilization of boronic acid derivatives onto surfaces such as carbon nanotubes illustrates the versatility of these compounds. This approach enables the exploration of new materials with potential applications in catalysis, sensing, and material science. The study of (S)-BINOL derivatives immobilized onto carbon nanotubes reveals the impact of fluorine substituents on the material's properties and its applications in catalysis (Monteiro et al., 2015).
Biocatalytic Synthesis and Fluorine Applications The synthesis of fluorinated compounds through biocatalytic methods represents an environmentally friendly approach to incorporating fluorine into organic molecules. Such strategies enable the production of compounds with enhanced performance and new functionalities, illustrating the broader applications of fluorinated boronic acids in synthesizing advanced materials and chemicals (Liu et al., 2022).
Safety and Hazards
While specific safety and hazard information for 2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is not available, it’s important to handle all chemical compounds with care. Standard safety measures include avoiding skin and eye contact, avoiding inhalation or ingestion, and using the compound only in well-ventilated areas .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
2-Fluoro-3-isobutoxy-4-methoxyphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura couplings. This palladium-catalyzed reaction allows the formation of carbon-carbon bonds between the boronic acid and a variety of organic halides or triflates.
Biochemical Pathways
The suzuki-miyaura coupling in which it participates is a key step in the synthesis of many biologically active compounds .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context of its use. As a reactant in Suzuki-Miyaura couplings, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is typically performed under controlled laboratory conditions, and the reaction efficiency can be affected by factors such as temperature, pH, and the presence of a suitable catalyst.
properties
IUPAC Name |
[2-fluoro-4-methoxy-3-(2-methylpropoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO4/c1-7(2)6-17-11-9(16-3)5-4-8(10(11)13)12(14)15/h4-5,7,14-15H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTXHALYOKFYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)OCC(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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